An In-Depth Technical Guide to the Physicochemical Properties of Calcium Monoethylfumarate
An In-Depth Technical Guide to the Physicochemical Properties of Calcium Monoethylfumarate
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of calcium monoethylfumarate, a salt of monoethyl fumarate. As a compound with therapeutic relevance, particularly in formulations for skin conditions such as psoriasis, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the structural and molecular properties, synthesis, and critical physicochemical parameters including solubility, stability, and solid-state characteristics. Standardized methodologies for the characterization of these properties are detailed, offering a framework for consistent and reliable data generation. This guide aims to be a foundational resource for the development of robust and effective pharmaceutical formulations containing calcium monoethylfumarate.
Introduction
Fumaric acid esters (FAEs) have been a cornerstone in the systemic treatment of psoriasis for decades. Formulations often include dimethyl fumarate (DMF) alongside various salts of monoethylfumarate (MEF), including calcium monoethylfumarate. While the therapeutic efficacy of these combination products is well-documented, a detailed, publicly available guide on the specific physicochemical properties of calcium monoethylfumarate has been lacking.
This guide is designed to fill that gap, providing an in-depth exploration of the key attributes of calcium monoethylfumarate that are critical for drug development. Understanding these properties is not merely an academic exercise; it directly impacts formulation strategies, manufacturing processes, stability, and ultimately, the bioavailability and therapeutic effect of the final drug product. As a Senior Application Scientist, the rationale behind each described protocol is explained, emphasizing the causality that underpins experimental choices to ensure scientific integrity and produce self-validating data.
Structural and Molecular Properties
A foundational understanding of a molecule's structure is the first step in predicting its behavior.
| Property | Value | Source |
| Chemical Name | calcium;(E)-4-ethoxy-4-oxobut-2-enoate | [1][2] |
| Synonyms | Fumaric Acid Monoethyl Ester Calcium Salt, Calcium (E)-4-ethoxy-4-oxobut-2-enoate, Monoethyl Fumarate Calcium | [3][4] |
| Molecular Formula | C₁₂H₁₄CaO₈ | [2][5] |
| Molecular Weight | 326.31 g/mol | [2][5] |
| Canonical SMILES | CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | [5] |
| InChI Key | WOONQYHBMBCNDD-SYWGCQIGSA-L | [5] |
These fundamental properties are the building blocks for all subsequent physicochemical evaluations. The presence of the calcium salt is expected to significantly influence properties such as solubility and stability compared to the free acid, monoethyl fumarate.
Synthesis and Characterization
The synthesis of calcium monoethylfumarate is a critical step that dictates the purity and physical form of the final active pharmaceutical ingredient (API). A typical synthesis involves the reaction of monoethyl fumarate with a suitable calcium salt, such as calcium hydroxide or calcium carbonate, in an appropriate solvent system.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of calcium monoethylfumarate. The choice of solvent, reaction temperature, and purification method are critical parameters that must be optimized to ensure high purity and yield.
Characterization of the Final Product
Post-synthesis, a rigorous characterization of the calcium monoethylfumarate is essential to confirm its identity, purity, and solid-state form.
Key Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the monoethyl fumarate moiety.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm salt formation through shifts in the carboxylate peaks.
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Elemental Analysis: To determine the percentage of carbon, hydrogen, and calcium, ensuring the correct stoichiometry.
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High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities or related substances.
Solubility and Dissolution
The solubility and dissolution rate of an API are critical determinants of its oral bioavailability. For calcium monoethylfumarate, these properties are influenced by the solvent, pH, and temperature.
Aqueous and Solvent Solubility
Experimental Protocol for Solubility Determination:
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Preparation of Saturated Solutions: Add an excess amount of calcium monoethylfumarate to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
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Quantification: Analyze the concentration of the dissolved calcium monoethylfumarate in the filtrate using a validated analytical method, such as HPLC-UV.
Dissolution Testing
For solid oral dosage forms, dissolution testing is a critical quality control parameter that provides insights into the in-vitro release of the drug.
General Dissolution Test Parameters (based on FDA guidelines):
| Parameter | Recommended Conditions | Rationale |
| Apparatus | USP Apparatus 1 (Basket) or 2 (Paddle) | These are the most commonly used and well-standardized apparatuses for oral dosage forms[8]. |
| Dissolution Medium | Aqueous media with pH ranging from 1.2 to 6.8 | To simulate the physiological pH conditions of the gastrointestinal tract[8]. |
| Volume | 500, 900, or 1000 mL | Standard volumes that allow for adequate immersion of the dosage form and potential for sink conditions[8]. |
| Temperature | 37 ± 0.5 °C | To mimic human body temperature[8]. |
| Agitation Speed | 50-100 RPM (Apparatus 1), 50-75 RPM (Apparatus 2) | Mild agitation to simulate gastrointestinal motility without causing excessive turbulence[8]. |
The dissolution profile should be generated by taking samples at multiple time points to characterize the rate and extent of drug release.
Solid-State Properties
The solid-state properties of an API, including its crystal structure, polymorphism, and hygroscopicity, can significantly impact its stability, manufacturability, and bioavailability.
Crystallinity and Polymorphism
The existence of different crystalline forms (polymorphs) or an amorphous form of calcium monoethylfumarate could have profound implications for its physicochemical properties. While no specific crystal structure data for calcium monoethylfumarate was found in the public domain, the following techniques are essential for its solid-state characterization.
Experimental Workflow for Solid-State Characterization:
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Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline or amorphous nature of the material and for distinguishing between different polymorphs, each of which will have a unique diffraction pattern. The crystal structure of calcium sebacate, another dicarboxylate salt, was successfully determined using XRPD data[9].
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions. For example, DSC has been used to characterize new solvates of atorvastatin calcium[10].
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates and for assessing thermal stability. TGA has been used to assess the hydration states of calcium and sodium sebacate[9].
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.
Experimental Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption):
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Sample Preparation: Place a known mass of calcium monoethylfumarate in the sample pan of a dynamic vapor sorption (DVS) analyzer.
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Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.
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Sorption/Desorption Isotherm: Subject the sample to a programmed increase in relative humidity (RH) in discrete steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH in the same steps to obtain the desorption isotherm.
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Data Analysis: Plot the change in mass versus RH to generate the sorption and desorption isotherms. The shape of the isotherm and the magnitude of water uptake provide a quantitative measure of the material's hygroscopicity. Studies on other calcium salts have utilized this technique to comprehensively investigate their hygroscopic properties[11].
Stability Profile
Ensuring the stability of an API throughout its shelf life is a regulatory requirement and is crucial for patient safety and product efficacy. Stability studies for calcium monoethylfumarate should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Factors Affecting Stability
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Temperature: Elevated temperatures can accelerate chemical degradation reactions.
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Humidity: As discussed under hygroscopicity, moisture can induce physical and chemical changes.
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Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV or visible range.
-
pH: The stability of the ester linkage in calcium monoethylfumarate may be susceptible to hydrolysis at acidic or alkaline pH.
Stability Testing Protocol
Forced Degradation (Stress Testing):
The API should be subjected to stress conditions to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 80 °C) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |
Long-Term and Accelerated Stability Studies:
The API should be stored under various temperature and humidity conditions as prescribed by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies). Samples should be withdrawn at specified time points and analyzed for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Analytical Methods
Robust and validated analytical methods are essential for the quality control of calcium monoethylfumarate and its formulated products.
Quantification in Pharmaceutical Formulations
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the assay and purity determination of calcium monoethylfumarate.
Typical HPLC Method Parameters:
| Parameter | Example Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of monoethyl fumarate (likely in the range of 210-230 nm). |
| Column Temperature | Controlled, e.g., 25 °C or 30 °C. |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide has outlined the critical physicochemical properties of calcium monoethylfumarate and the established methodologies for their determination. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its characterization. A thorough understanding and experimental determination of the properties discussed herein—solubility, dissolution, solid-state characteristics, stability, and analytical methods—are indispensable for the successful development of safe, effective, and stable pharmaceutical products containing calcium monoethylfumarate. The protocols and insights provided are intended to empower researchers and drug development professionals in their efforts to formulate and manufacture high-quality medicines.
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